3,5,3',5'-Tetraiodo Thyroaldehyde-13C6
Description
Properties
CAS No. |
1346601-51-1 |
|---|---|
Molecular Formula |
C13H6I4O3 |
Molecular Weight |
723.76 |
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde |
InChI |
InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H/i3+1,4+1,7+1,8+1,9+1,12+1 |
InChI Key |
XXHLJTORMPKPTC-NNONGNGPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O |
Synonyms |
4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde-13C6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of 3,5,3 ,5 Tetraiodo Thyroaldehyde 13c6
Historical Context of Labeled Thyroid Hormone Metabolite Synthesis
The journey to understanding thyroid hormones began in the early 20th century with the isolation and structural elucidation of thyroxine (T4) and triiodothyronine (T3). nrochemistry.com Early metabolic studies were revolutionized by the introduction of radioisotopes, particularly radioactive iodine (¹³¹I and ¹²⁵I), which allowed researchers to trace the uptake and distribution of iodine in the thyroid gland and the subsequent biosynthesis and deiodination of thyroid hormones. oup.comnih.gov These early radiolabeling studies were instrumental in establishing the peripheral conversion of T4 to the more biologically active T3.
The advent of stable isotope labeling, particularly with carbon-13 (¹³C), marked a significant advancement in the field. wikipedia.orgcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for in vivo studies and enabling the use of powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification and quantification. The synthesis of stable isotope-labeled thyroid hormones and their metabolites has become indispensable for detailed pharmacokinetic and metabolic research, allowing for precise tracking of their biotransformation without the confounding factors of radioactive decay. nih.gov
Design Principles for 13C6 Isotopic Labeling of Thyroid Hormone Analogues
The design of isotopically labeled molecules for metabolic research is guided by several key principles aimed at maximizing the utility of the label for analytical detection and interpretation of metabolic pathways. nih.govresearchgate.netnih.gov
Key Design Principles for 13C6 Labeling:
| Principle | Description | Rationale |
| Strategic Placement of Labels | The ¹³C atoms are incorporated into a stable part of the molecule that is retained throughout the metabolic transformations of interest. For thyroid hormone analogues, labeling the inner (α) phenyl ring with six ¹³C atoms (a ¹³C₆-benzene core) is a common strategy. | This ensures that the isotopic signature is not lost during common metabolic reactions like deiodination or side-chain modifications. |
| High Isotopic Purity | The labeled precursor should have a high enrichment of the stable isotope (typically >98% for ¹³C). | High purity minimizes interference from the naturally abundant ¹²C isotopologue, leading to clearer and more accurate mass spectrometry data. |
| Mass Shift | The introduction of six ¹³C atoms results in a significant mass shift of +6 Da compared to the unlabeled analogue. | This distinct mass difference allows for the easy differentiation and simultaneous quantification of the labeled internal standard and the endogenous (unlabeled) analyte by mass spectrometry. |
| Minimal Isotope Effects | Carbon-13 is a heavy isotope, and its incorporation can slightly alter the reaction rates of enzymatic processes (kinetic isotope effect). However, for ¹³C, these effects are generally small and often considered negligible in metabolic tracing studies. | While present, the kinetic isotope effects of ¹³C are less pronounced than those of heavier isotopes like deuterium (B1214612) (²H), making it a suitable choice for mimicking the behavior of the natural compound. |
The ¹³C₆ labeling pattern in the thyroaldehyde scaffold provides a robust internal standard for quantitative bioanalytical assays, enabling precise measurement of the corresponding endogenous metabolite in complex biological matrices.
Precursor Selection and Initial Labeling Approaches for the Thyroaldehyde Scaffold
The synthesis of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ necessitates the careful selection and preparation of isotopically labeled precursors that can be elaborated into the final complex structure.
Synthesis from 13C6-Bromo-benzene and Related Core Structures
A common and efficient starting point for the synthesis of ¹³C₆-labeled thyroid hormone analogues is commercially available ¹³C₆-bromo-benzene. caymanchem.comlookchem.com This precursor contains the desired isotopic label in the aromatic ring, which will ultimately form the inner ring of the thyronine structure.
The synthesis of ¹³C₆-bromobenzene itself can be achieved through the bromination of ¹³C₆-benzene in the presence of a Lewis acid catalyst, such as iron(III) bromide. alfa-chemistry.comwikipedia.org The ¹³C₆-benzene is a fundamental building block for many isotopically labeled aromatic compounds.
A plausible synthetic pathway commencing from ¹³C₆-bromobenzene to a key intermediate for the thyroaldehyde scaffold is outlined below. This strategy focuses on building the two aromatic rings with the correct substitution pattern before coupling them.
Table of Synthetic Steps from ¹³C₆-Bromobenzene:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | ¹³C₆-Bromobenzene | Sodium methoxide, Cu(I)Br, DMF | ¹³C₆-Anisole |
| 2 | ¹³C₆-Anisole | Selectfluor, Sodium bromide, Acetonitrile (B52724) | 4-Bromo-¹³C₆-anisole |
| 3 | 4-Bromo-¹³C₆-anisole | n-Butyllithium, Triisopropyl borate, THF | (4-Methoxy-¹³C₆-phenyl)boronic acid |
This sequence efficiently introduces the necessary functional groups onto the ¹³C₆-labeled ring, preparing it for the crucial diaryl ether formation.
Stereochemical Considerations in Thyronine Derivatization
Thyroid hormones are derivatives of the L-amino acid tyrosine, and the stereochemistry of the alanine (B10760859) side chain is critical for their biological activity. Therefore, synthetic strategies for thyroid hormone analogues must address the control of this stereocenter.
To maintain the desired L-configuration, a common approach is to use a chiral starting material, such as N-acetyl-L-tyrosine ethyl ester. eur.nl This readily available and optically pure compound provides the necessary stereocenter, which is preserved throughout the synthetic sequence. The N-acetyl and ethyl ester groups also serve as protecting groups for the amine and carboxylic acid functionalities of the amino acid side chain during subsequent reactions.
Key Reaction Methodologies for Thyroaldehyde Formation
The construction of the thyronine core and the subsequent modification of the side chain to an aldehyde involve key chemical transformations.
Chan-Lam Coupling and Diaryl Ether Formation
A pivotal step in the synthesis of thyroid hormone analogues is the formation of the diaryl ether linkage. The Chan-Lam coupling reaction has emerged as a powerful and versatile method for this transformation. alfa-chemistry.comwikipedia.orgrsc.org This copper-catalyzed cross-coupling reaction joins an aryl boronic acid with a phenol (B47542), offering several advantages over older methods like the Ullmann condensation, including milder reaction conditions and greater functional group tolerance. nrochemistry.comacs.org
In the context of synthesizing the ¹³C₆-labeled thyroaldehyde precursor, the Chan-Lam coupling would involve the reaction of the (4-Methoxy-¹³C₆-phenyl)boronic acid with a suitably protected and iodinated derivative of N-acetyl-L-tyrosine ethyl ester.
Example of Chan-Lam Coupling in Thyronine Synthesis:
| Aryl Boronic Acid | Phenol Derivative | Catalyst and Conditions | Product |
| (4-Methoxy-¹³C₆-phenyl)boronic acid | N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester | Cu(OAc)₂, Pyridine, Molecular Sieves, DCM, Room Temperature | Protected ¹³C₆-labeled diiodothyronine derivative |
This reaction efficiently constructs the core diaryl ether structure of the thyronine molecule with the ¹³C₆ label incorporated in the desired ring.
Following the successful coupling, the synthesis would proceed with the iodination of the outer phenyl ring to introduce the 3' and 5' iodine atoms. The conversion of the protected amino acid side chain to the aldehyde functionality would likely involve a sequence of reactions, such as reduction of the ester to an alcohol followed by oxidation, or other established methods for the transformation of amino acids to aldehydes. Finally, deprotection steps would yield the target molecule, 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆.
Iodination Strategies for Tetraiodo Substitution Pattern
Achieving the specific 3,5,3',5'-tetraiodo substitution pattern requires carefully controlled electrophilic iodination. The starting material is typically a ¹³C₆-labeled thyronine precursor, which already contains the diphenyl ether core. The phenolic rings of thyronine derivatives are highly activated towards electrophilic aromatic substitution, making them susceptible to iodination.
Common iodinating agents include iodine monochloride (ICl) or a combination of sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). rsc.org Another effective method involves the use of iodine in the presence of a base, such as ammonia (B1221849) or butylamine. eur.nlresearchgate.net For instance, the synthesis of ¹³C₆-labeled tetraiodothyroacetic acid (TA4), a closely related analog, has been achieved by halogenating a deprotected precursor with iodine in ammonia. eur.nl
However, direct iodination of complex precursors can sometimes lead to over-iodination and decomposition. eur.nl Therefore, the iodination is often performed on a protected intermediate to control the reaction's outcome. The strategy typically involves first synthesizing a 3,5-diiodo-¹³C₆-tyrosine derivative, which is then coupled with another iodinated phenolic ring to form the thyronine backbone, followed by further iodination if necessary.
| Reagent/System | Description | Reference |
| Iodine Monochloride (ICl) | A potent electrophilic iodinating agent used for aromatic systems. | researchgate.net |
| N-Iodosuccinimide (NIS) | A milder source of electrophilic iodine, often used for iodinating activated rings like phenols. | nih.gov |
| Iodine (I₂) / Ammonia (NH₃) | A system used for the halogenation of thyronine precursors to produce tri- and tetra-iodinated products. eur.nl | eur.nl |
| NaI / NaOCl | Generates electrophilic iodine in situ for aromatic substitution. | rsc.org |
Functional Group Interconversions for Aldehyde Generation
The generation of the aldehyde functional group from the alanine side chain of a thyronine precursor is a critical transformation that is not commonly found in natural thyroid hormones. This conversion requires selective chemical modification. A plausible synthetic route involves the reduction of the carboxylic acid moiety of a protected thyronine precursor, followed by oxidation.
Reduction of Carboxylic Acid/Ester: The carboxylic acid of the N-protected and O-protected thyronine precursor is typically first converted to an ester (e.g., a methyl or ethyl ester) for easier handling. This ester can then be reduced to a primary alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or a more potent one such as lithium aluminum hydride (LiAlH₄). vanderbilt.edu The choice of reagent depends on the other functional groups present in the molecule.
Oxidation of Primary Alcohol: The resulting primary alcohol is then carefully oxidized to the aldehyde. Reagents for this step must be mild to prevent over-oxidation to a carboxylic acid. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or pyridinium (B92312) chlorochromate (PCC). youtube.com
This two-step sequence (reduction followed by oxidation) is a standard and reliable method in organic synthesis for converting a carboxylic acid to an aldehyde.
Protective Group Chemistry in Multi-step Synthesis
The use of protecting groups is essential to prevent unwanted side reactions at the reactive functional groups (amino, carboxyl, and phenolic hydroxyl) during the synthesis. wikipedia.org The choice of protecting groups is dictated by their stability under the reaction conditions for iodination and functional group interconversion, as well as the orthogonality of their removal.
Amino Group Protection: The primary amine of the alanine side chain is highly nucleophilic and susceptible to oxidation. It is commonly protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid or hydrochloric acid). nih.gov
Carboxyl Group Protection: The carboxylic acid is typically protected as a methyl (OMe) or ethyl (OEt) ester. This prevents its interference in reactions and improves the solubility of intermediates in organic solvents. These esters are stable to many reagents but can be cleaved by saponification using a base like lithium hydroxide (B78521) (LiOH). eur.nlnih.gov
Phenolic Hydroxyl Protection: The phenolic hydroxyl group is acidic and can interfere with certain reactions. It can be protected as a silyl (B83357) ether, for example, using triisopropylsilyl chloride (TIPSCl). Silyl ethers are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). eur.nl
The following table summarizes a potential protecting group strategy for the synthesis of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |
| Amino | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA) or HCl | nih.gov |
| Carboxyl | Methyl Ester | OMe | Methanol (B129727) / Acid Catalyst (e.g., SOCl₂) | Lithium Hydroxide (LiOH) | eur.nlnih.gov |
| Phenolic Hydroxyl | Triisopropylsilyl | TIPS | TIPS-Cl / Imidazole | Tetrabutylammonium Fluoride (TBAF) | eur.nl |
Purification and Isolation Techniques for Labeled Thyroaldehydes
The purification of the final product and synthetic intermediates is crucial for obtaining 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ with high chemical and isotopic purity. Due to the structural similarity of reactants, products, and potential byproducts, chromatographic techniques are indispensable.
Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for the final purification of labeled thyroid hormone analogs. eur.nlnih.gov Reversed-phase columns (e.g., C8 or C18) are typically employed due to the hydrophobic nature of the iodinated aromatic rings.
A typical purification protocol would involve:
Column: A preparative reversed-phase C18 column.
Mobile Phase: A gradient system of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. sielc.comresearchgate.net
Detection: UV detection is used to monitor the elution of the compounds, typically at a wavelength around 225-240 nm where the aromatic rings absorb strongly. researchgate.net
Following HPLC, the collected fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The final compound may be obtained as a salt (e.g., a TFA salt) depending on the mobile phase used. nih.gov
Spectroscopic Characterization and Isotopic Purity Verification (e.g., NMR, HRMS)
Confirmation of the structure and verification of the isotopic enrichment of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ are performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the elemental composition and successful incorporation of the ¹³C label. nih.gov Using electrospray ionization (ESI), the precise mass of the molecular ion can be measured with high accuracy (typically <5 ppm error). The expected monoisotopic mass of the target compound allows for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The ¹³C NMR spectrum provides direct evidence of the isotopic labeling. For 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆, the spectrum would show six highly intense signals corresponding to the carbons in the labeled phenolic ring. nih.gov The chemical shifts of these carbons would be consistent with those of an iodinated phenol ring structure. researchgate.net
¹H NMR: While ¹H NMR is essential for structural elucidation of unlabeled compounds, the spectra of ¹³C-labeled compounds can be complex due to ¹H-¹³C spin-spin coupling, making interpretation challenging. nih.gov However, it can still confirm the presence of protons on the unlabeled ring and the aldehyde group.
The combination of these techniques provides comprehensive characterization, ensuring the structural integrity and isotopic purity of the synthesized molecule, which is critical for its use as a reliable internal standard.
| Technique | Purpose | Expected Observations for 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ |
| HRMS (ESI+) | Elemental Composition & Isotopic Labeling | [M+H]⁺ ion observed at m/z 765.6601, confirming the formula ¹³C₆C₉H₉I₄NO₃. |
| ¹³C NMR | Confirm ¹³C Labeling and Structure | Six intense signals for the labeled aromatic ring. Other signals for the unlabeled ring, side chain, and aldehyde carbonyl. |
| ¹H NMR | Structural Confirmation | Signals corresponding to the protons on the unlabeled aromatic ring, the aldehyde proton, and the side chain. Potential complex splitting due to ¹H-¹³C coupling. |
Advanced Analytical Methodologies Utilizing 3,5,3 ,5 Tetraiodo Thyroaldehyde 13c6
Role of Stable Isotopically Labeled Compounds as Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a fundamental practice to ensure accuracy and precision. scispace.com A stable isotopically labeled (SIL) internal standard, such as 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6, is considered the gold standard. scispace.comnih.gov SIL standards are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, like Carbon-13 (¹³C). musechem.com
The primary advantage of a SIL IS is that its chemical and physical properties are nearly identical to the analyte of interest—the non-labeled "native" compound. nih.gov This similarity ensures that the IS and the native analyte behave almost identically during sample preparation, extraction, and chromatographic separation. waters.com Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the SIL IS. musechem.com
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Thyroaldehyde Quantification
The development of robust LC-MS/MS methods is essential for accurately measuring thyroaldehydes and other thyroid hormone metabolites (THMs) in complex biological matrices like serum and tissue. nih.govresearchgate.net These methods offer high sensitivity and selectivity, which are critical due to the low endogenous concentrations of many THMs. nih.gov Isotope dilution LC-MS/MS, which employs SIL internal standards like 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6, is the preferred approach for quantification. nih.gov
Thyroaldehydes, like other thyroid hormone derivatives, can exist as various isomers (e.g., positional isomers) that may have similar chemical properties but different biological activities. researchgate.net Therefore, their effective chromatographic separation is a critical step in method development.
Stationary Phase Selection: The choice of the HPLC column's stationary phase is paramount. Reversed-phase chromatography is commonly used, with C18 columns being a popular starting point. youtube.com However, for separating structurally similar isomers, phases with different selectivity, such as biphenyl (B1667301) or pentafluorophenyl (PFP) columns, can offer enhanced resolution due to unique interactions like pi-pi stacking. youtube.com For particularly challenging separations, such as those involving atropisomers, chiral stationary phases (e.g., derivatized cyclodextrins) are necessary. molnar-institute.comsigmaaldrich.com These phases can differentiate between the spatial arrangements of the isomers. molnar-institute.com
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonia (B1221849), is optimized to achieve the best separation. youtube.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is standard for resolving multiple analytes with different polarities within a single run. nih.gov
Temperature Control: Column temperature can significantly impact separation, especially for isomers with a low energy barrier to interconversion, such as atropisomers. molnar-institute.com Lowering the column temperature can slow down this interconversion, allowing for the separation of individual isomers that might otherwise merge at higher temperatures. molnar-institute.com
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying low-level analytes in complex mixtures. rsc.org Optimization of MS parameters is crucial for achieving the lowest limits of quantification (LLOQ). oup.com
Ionization Mode: Electrospray ionization (ESI) is the most common technique for analyzing thyroid hormones and their metabolites. nih.gov It can be operated in either positive or negative mode. For iodothyronines, positive mode ESI often yields the best results, producing protonated molecules [M+H]⁺. nih.govnih.gov For other related metabolites, such as iodothyroacetic acids, negative mode ESI may be preferred. oup.com
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the scan mode of choice. nih.gov In this mode, a specific precursor ion (e.g., the [M+H]⁺ of 3,5,3',5'-Tetraiodo Thyroaldehyde) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise. youtube.com The transition from precursor to product ion is optimized for both the native analyte and its ¹³C₆-labeled internal standard.
Below is a table of typical MS/MS parameters that would be optimized for thyroaldehyde analysis.
| Parameter | Typical Setting/Value | Purpose |
| Ionization Mode | ESI Positive / Negative | Generates charged ions from analyte molecules. nih.gov |
| Capillary Voltage | 3000-4000 V | Optimizes the formation and transmission of ions. nih.gov |
| Gas Temperature | 300-350 °C | Aids in the desolvation of droplets from the ESI source. nih.govnih.gov |
| Gas Flow (Nebulizer) | 10-11 L/min | Assists in aerosol formation. nih.gov |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ | Selects the ion corresponding to the analyte of interest. nih.gov |
| Product Ion (Q3) | Specific fragment ion | Provides specificity and confirms analyte identity. youtube.com |
| Collision Energy | Analyte-dependent | Optimizes the fragmentation of the precursor ion. |
This table represents typical parameters; actual values must be empirically optimized for each specific analyte and instrument.
Biological samples such as plasma, serum, and tissue are incredibly complex. youtube.com When analyzed by LC-MS/MS, co-eluting endogenous components (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. chromatographytoday.comresearchgate.net This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy. nih.gov
The most effective way to compensate for these unpredictable matrix effects is through the use of a co-eluting SIL internal standard. waters.com Since 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 has virtually identical chromatographic retention time and ionization efficiency to its unlabeled counterpart, it is affected by the matrix in the same way. nih.gov Therefore, while the absolute signal of both the analyte and the IS may vary between samples, their ratio remains constant, allowing for accurate quantification across different patient samples or batches. nih.govnih.gov This principle is the foundation of robust, validated bioanalytical methods that can reliably measure analytes in diverse and variable biological matrices. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This capability is invaluable for the identification of unknown metabolites and the structural elucidation of analytes. While quantitative methods often rely on triple quadrupole instruments, HRMS is a powerful tool during method development and in metabolic profiling studies. nih.gov
For a compound like 3,5,3',5'-Tetraiodo Thyroaldehyde, HRMS can confirm its elemental composition by providing an exact mass of the molecular ion. Furthermore, by analyzing the accurate masses of its fragment ions (MS/MS), its structure can be pieced together and confirmed. This level of certainty is critical when identifying novel or unexpected metabolites in biological systems, providing a higher degree of confidence than nominal mass measurements alone. nih.gov
Integration of 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 in Multi-Analyte THM Panels
Modern clinical and research demands often require the measurement of not just one, but a whole panel of related analytes simultaneously. In thyroid research, this involves creating multi-analyte panels that can quantify a suite of thyroid hormones and their metabolites (THMs) in a single analytical run. oup.comacs.org These panels can include compounds like thyroxine (T4), triiodothyronine (T3), reverse T3 (rT3), and various diiodothyronines and thyroacetic acids. nih.govoup.com
Integrating 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 into such a panel allows it to serve as a dedicated internal standard for its native counterpart. In a broader method, a mixture of different SIL internal standards is typically used, with one SIL-IS for each native analyte being measured (e.g., ¹³C₆-T4 for T4, ¹³C₆-T3 for T3). nih.govacs.orgsigmaaldrich.com This ensures the highest accuracy for each compound in the panel. The development of these comprehensive THM panels, enabled by the use of specific internal standards like 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6, provides a more complete picture of thyroid metabolism and dysfunction. researchgate.netacs.org
Comparative Analytical Approaches for Thyroaldehyde Metabolites
The analysis of thyroaldehyde metabolites has evolved from less specific immunoassays to highly sensitive and specific mass spectrometry-based methods. The use of a stable isotope-labeled internal standard, such as 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6, is central to achieving accurate and precise quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of thyroid hormones and their metabolites. nih.govthermofisher.comnih.gov This technique offers superior specificity and sensitivity compared to traditional methods like immunoassays, which can suffer from cross-reactivity between structurally similar metabolites. slideshare.net The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of various metabolites followed by their specific detection and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
In a typical LC-MS/MS workflow for thyroaldehyde metabolite analysis, a sample, such as serum or tissue extract, is first subjected to a sample preparation procedure, often involving protein precipitation and solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and enrich the analytes of interest. nih.govacs.org The extract is then injected into the LC system, where the metabolites are separated on a reversed-phase column. nih.govresearchgate.net Following chromatographic separation, the analytes are introduced into the mass spectrometer.
The use of 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 as an internal standard is a critical component of the quantitative LC-MS/MS method. Because it has the same chemical properties as the analyte of interest but a different mass, it co-elutes with the unlabeled thyroaldehyde and experiences the same ionization and fragmentation processes. researchgate.net This allows for accurate correction of any analyte loss during sample processing and for variations in instrument response, leading to highly reliable quantification. researchgate.net Studies have shown that ¹³C-labeled internal standards are preferable to deuterium-labeled ones as they co-elute perfectly with the analyte, which is crucial for accurate compensation, especially with the high-resolution separation achieved in modern ultra-high-performance liquid chromatography (UHPLC). researchgate.net
The choice of analytical technique significantly impacts the performance of the assay. While gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of some metabolites, it often requires derivatization to increase the volatility of the analytes, which can introduce variability. nih.govresearchgate.net LC-MS/MS, on the other hand, can directly analyze a wider range of polar and non-polar compounds with high sensitivity and without the need for derivatization. researchgate.netchromatographyonline.com Comparative studies have demonstrated that LC-MS/MS methods generally offer lower limits of detection (LOD) and quantification (LOQ) for thyroid hormone metabolites compared to GC-MS. chromatographyonline.comnih.gov
The table below presents a summary of typical performance characteristics for LC-MS/MS methods used in the analysis of thyroid hormone metabolites, illustrating the high sensitivity and precision that can be achieved with the use of stable isotope-labeled internal standards.
| Analytical Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Internal Standard | 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 | ¹³C-labeled Thyronines |
| Linearity (r²) | >0.99 | >0.996 |
| Limit of Quantification (LOQ) | 0.08 - 0.6 pg/mg | pg/mL levels |
| Intra-day Precision (%CV) | 4.2 - 14.02 | < 10 |
| Inter-day Precision (%CV) | 0.4 - 17.9 | < 10 |
| Accuracy (%) | 84.9 - 114.8 | Not specified |
| Recovery (%) | Not specified | Not specified |
| This table is a composite of data from multiple sources and is intended for illustrative purposes. thermofisher.comnih.govresearchgate.net |
The fragmentation pattern of thyroaldehydes in the mass spectrometer provides structural information that is used for their specific detection. For an aldehyde, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The specific fragmentation pattern of 3,5,3',5'-Tetraiodo Thyroaldehyde would be unique due to the presence of four iodine atoms and would be utilized in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in tandem mass spectrometry for highly selective quantification.
Investigative Studies on the Biological Relevance and Metabolic Fate of Thyroaldehyde Analogues
Hypothesized Biotransformation Pathways of Thyroaldehydes in Cellular Systems
The biotransformation of thyroaldehydes within cellular systems is thought to follow several key pathways, primarily involving deiodination, oxidation, and reduction. These pathways are largely extrapolated from the known metabolism of thyroid hormones and other aldehydes. The introduction of a ¹³C₆ label in the phenyl ring of 3,5,3',5'-Tetraiodo Thyroaldehyde provides a valuable tool for tracing these metabolic routes.
The initial and most significant metabolic step for iodinated thyronine structures is typically deiodination. This process, catalyzed by deiodinase enzymes, involves the removal of iodine atoms, which can either activate or inactivate the molecule. nih.govnih.gov Subsequent to or in parallel with deiodination, the aldehyde group is susceptible to metabolic conversion. The primary pathways for aldehyde metabolism include oxidation to a carboxylic acid and reduction to an alcohol. ontosight.airesearchgate.net
These biotransformation pathways are crucial for detoxifying the aldehyde group, which can be reactive and potentially toxic to cells, and for modulating the biological activity of the thyroaldehyde molecule. nih.gov The interplay between these pathways likely determines the ultimate biological effect and residence time of thyroaldehyde analogues in the body.
A summary of the hypothesized biotransformation pathways is presented below:
Interactive Data Table 1: Hypothesized Biotransformation Pathways for Thyroaldehydes| Pathway | Description | Potential Products | Key Enzyme Families |
| Deiodination | Removal of iodine atoms from the thyronine backbone. | Triiodothyroaldehyde, Diiodothyroaldehyde, etc. | Deiodinases (DIO1, DIO2, DIO3) |
| Oxidation | Conversion of the aldehyde group to a carboxylic acid group. | Tetraiodothyroacetic acid | Aldehyde Dehydrogenases (ALDHs), Aldehyde Oxidases (AOs) |
| Reduction | Conversion of the aldehyde group to a primary alcohol. | Tetraiodothyroalcohol | Alcohol Dehydrogenases (ADHs), Aldo-Keto Reductases (AKRs) |
| Conjugation | Addition of a conjugating group (e.g., glucuronic acid, sulfate) to the alcohol or carboxylic acid metabolites. | Glucuronide or sulfate (B86663) conjugates. | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |
Enzyme-Mediated Conversions and Modifications of Thyroaldehyde Structures
The metabolic fate of thyroaldehydes is dictated by a host of enzymes that recognize and modify their structure. These enzymatic conversions are critical in regulating the local concentration and activity of these compounds.
Deiodinases are a family of selenoenzymes that play a pivotal role in thyroid hormone metabolism. nih.gov There are three main types of deiodinases (DIO1, DIO2, and DIO3) that differ in their tissue distribution, substrate specificity, and catalytic properties. nih.govnih.gov It is highly probable that these enzymes also act on thyroaldehyde analogues.
Type 1 Deiodinase (DIO1): Primarily located in the liver, kidney, and thyroid, DIO1 can catalyze both outer and inner ring deiodination. nih.gov
Type 2 Deiodinase (DIO2): Found in tissues like the brain, pituitary, and brown adipose tissue, DIO2 is responsible for the outer ring deiodination that converts the prohormone T4 to the active hormone T3. nih.gov
Type 3 Deiodinase (DIO3): This enzyme is the primary inactivator of thyroid hormones, catalyzing inner ring deiodination. nih.gov
The action of these deiodinases on 3,5,3',5'-Tetraiodo Thyroaldehyde would lead to the formation of various less-iodinated thyroaldehyde metabolites, thereby modulating their biological activity.
The aldehyde functional group is a key site for metabolic transformation. The primary enzymatic pathways involved in aldehyde metabolism are oxidation and reduction. ontosight.airesearchgate.netresearchgate.net
Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. nih.gov This is a major detoxification pathway for both endogenous and exogenous aldehydes. nih.gov Aldehyde oxidases (AOs) also contribute to the oxidation of aldehydes. researchgate.net
Reduction: Aldehydes can be reversibly reduced to primary alcohols by alcohol dehydrogenases (ADHs) and members of the aldo-keto reductase (AKR) superfamily. researchgate.net
Conjugation: Following oxidation or reduction, the resulting carboxylic acid or alcohol metabolites can undergo further metabolism through conjugation reactions. These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion.
Subcellular Localization and Compartmentalization of Thyroaldehyde Metabolism
The metabolism of thyroaldehydes is compartmentalized within the cell, with different enzymatic steps occurring in specific organelles. This subcellular localization allows for precise regulation of metabolic pathways.
Studies on the metabolism of thyroid hormones and aldehydes suggest that the enzymes involved are distributed across various cellular compartments. nih.govnih.gov Deiodination activities have been identified in the plasma membrane and microsomes. nih.gov Aldehyde dehydrogenases are found in multiple locations, including the mitochondria, cytosol, and microsomes. nih.gov
The subcellular distribution of these key enzymes is summarized in the table below:
Interactive Data Table 2: Subcellular Localization of Key Enzymes in Thyroaldehyde Metabolism| Enzyme Family | Subcellular Localization | Metabolic Role |
| Deiodinases (DIOs) | Plasma Membrane, Endoplasmic Reticulum (Microsomes) | Deiodination of the thyronine backbone. |
| Aldehyde Dehydrogenases (ALDHs) | Mitochondria, Cytosol, Microsomes | Oxidation of the aldehyde group to a carboxylic acid. |
| Aldehyde Oxidases (AOs) | Cytosol | Oxidation of the aldehyde group. |
| Alcohol Dehydrogenases (ADHs) | Cytosol, Mitochondria | Reduction of the aldehyde group to an alcohol. |
| Aldo-Keto Reductases (AKRs) | Cytosol | Reduction of the aldehyde group to an alcohol. |
| UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (Microsomes) | Glucuronidation of hydroxylated metabolites. |
| Sulfotransferases (SULTs) | Cytosol | Sulfation of hydroxylated metabolites. |
In Vitro Metabolic Studies of Thyroaldehyde Derivatives using Labeled Tracers
The use of isotopically labeled tracers, such as ¹³C-labeled compounds, is a powerful technique for elucidating metabolic pathways. nih.gov In vitro systems, including cultured cells and subcellular fractions (e.g., microsomes, cytosol), are instrumental in these studies.
By incubating 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ with these in vitro systems, researchers can track the formation of various metabolites. The ¹³C₆ label allows for the unambiguous identification and quantification of metabolites derived from the parent compound using techniques like mass spectrometry. nih.gov This approach enables the detailed characterization of the kinetics and enzyme systems responsible for the biotransformation of thyroaldehydes.
Such studies can provide valuable data on:
The primary metabolic pathways.
The specific enzymes involved in each metabolic step.
The rate of metabolite formation.
Potential species differences in metabolism.
Preclinical In Vivo Models for Elucidating Thyroaldehyde Metabolism (Excluding Clinical Human Data)
To understand the metabolism of thyroaldehydes in a whole-organism context, preclinical in vivo models are essential. Rodent models, such as rats and mice, are commonly used for this purpose. nih.gov These models allow for the investigation of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Following administration of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ to these animal models, biological samples (e.g., plasma, urine, feces, and tissues) can be collected and analyzed for the presence of the parent compound and its metabolites. The use of the ¹³C₆ label is critical for distinguishing drug-related material from endogenous compounds.
These preclinical studies can provide insights into:
The major excretory routes.
The tissue distribution of the parent compound and its metabolites.
The potential for bioaccumulation.
It is important to note that there can be species differences in thyroid hormone metabolism, and therefore, the results from preclinical models must be interpreted with caution when extrapolating to humans. nih.gov
Molecular and Cellular Mechanisms of Action for Thyroaldehyde Derivatives
Interaction Profiles with Thyroid Hormone Receptors and Nuclear Receptor Superfamily Members
Genomic actions are initiated by the binding of thyroid hormone analogs to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms, TRα and TRβ, encoded by separate genes. nih.gov These receptors bind to specific DNA sequences known as thyroid hormone response elements (TREs) to regulate gene expression. nih.govnih.gov
The affinity and specificity of a ligand for TRα and TRβ are critical determinants of its biological profile. The parent hormone T4 and its more active metabolite T3 bind to both major TR isoforms. nih.gov While direct binding data for 3,5,3',5'-Tetraiodo Thyroaldehyde is unavailable, studies on related analogs demonstrate that modifications to the alanine (B10760859) side chain can significantly alter binding affinity and isoform specificity. For example, the acetic acid derivative of T3, known as Triac, exhibits a higher affinity for TRβ. nih.gov
The replacement of the amino acid side chain of T4 with an aldehyde group in 3,5,3',5'-Tetraiodo Thyroaldehyde would be expected to change its interaction with the key residues in the ligand-binding pocket, thereby altering its affinity and specificity profile compared to T4. Some synthetic analogs are known to display functional specificity for one receptor isoform over the other, even when their binding affinities are similar. nih.gov Without direct experimental evidence, the precise binding characteristics of the thyroaldehyde derivative remain speculative.
Table 1: Comparative Binding Affinities of Key Thyroid Hormones to TR Isoforms This table presents typical data for well-characterized thyroid hormones to provide context for potential thyroaldehyde interactions. Actual values can vary based on experimental conditions.
| Ligand | Receptor Isoform | Typical Binding Affinity (Kd) |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRα1 | ~0.1 - 0.5 nM |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRβ1 | ~0.1 - 0.5 nM |
| 3,5,3',5'-Tetraiodo-L-thyronine (T4) | TRα1 | ~1 - 5 nM |
| 3,5,3',5'-Tetraiodo-L-thyronine (T4) | TRβ1 | ~1 - 5 nM |
Conformational Changes Induced by Thyroaldehyde Binding
The binding of an agonist ligand to the ligand-binding domain (LBD) of a TR induces a critical conformational change. nih.gov This structural shift, most notably the repositioning of the C-terminal helix (Helix 12), is essential for transcriptional activation. wikipedia.orgnih.gov The repositioned Helix 12 forms part of a new surface that allows for the dissociation of corepressor proteins and the subsequent recruitment of coactivator proteins. nih.govresearchgate.net
It is hypothesized that if 3,5,3',5'-Tetraiodo Thyroaldehyde acts as a TR agonist, it would induce a similar conformational change upon binding within the LBD. The specific nature and stability of this change would depend on the precise interactions between the aldehyde moiety and the amino acid residues of the binding pocket. Molecular dynamics simulations on other ligands have shown that different compounds can subtly alter the structural features of Helix 3, Helix 10, and Helix 12, influencing the receptor's activity. nih.govresearchgate.net
In the absence of a ligand, TRs bound to DNA typically interact with a complex of corepressor proteins (such as N-CoR and SMRT), which actively repress gene transcription. nih.govnih.gov The binding of an agonist ligand, like T3, causes the release of this corepressor complex. nih.gov This allows for the recruitment of a coactivator complex, which often includes proteins with histone acetyltransferase activity, leading to chromatin remodeling and transcriptional activation. nih.govnih.gov
The ability of 3,5,3',5'-Tetraiodo Thyroaldehyde to modulate gene expression via TRs would depend on its capacity to influence this dynamic switch. If it functions as an agonist, it would promote the dissociation of corepressors and the recruitment of coactivators. Conversely, if it were to act as an antagonist, it might bind to the receptor without causing the necessary conformational change, thereby stabilizing the corepressor interaction and inhibiting transcription. nih.gov
Cellular Uptake and Transport Mechanisms of Iodothyronines and their Aldehyde Analogues
The entry of iodothyronines and their aldehyde analogs into cells is a regulated process facilitated by specific transporter proteins, rather than simple diffusion across the cell membrane. nih.gov Several members of the solute carrier (SLC) superfamily of transporters are responsible for this crucial step, which dictates the intracellular availability of these compounds.
Key transporters for thyroid hormones and their derivatives include Monocarboxylate Transporter 8 (MCT8) and Organic Anion-Transporting Polypeptide 1C1 (OATP1C1). nih.govnih.govmct8.info MCT8 is recognized as a highly specific and active transporter for thyroid hormones, particularly T3. nih.govmct8.info OATP1C1, on the other hand, shows a high affinity for T4. nih.gov
The transport of thyroid hormone analogs, such as the acetic acid derivative Tetrac, can differ from that of the parent hormones. For example, studies on the blood-brain barrier have indicated that the transport of certain analogs may be less efficient than that of T3 and T4. This differential transport can lead to tissue-specific effects of these analogs.
The efficiency of transport is a critical determinant of the biological activity of thyroaldehyde derivatives. Once inside the cell, these compounds can interact with cytoplasmic targets or be further metabolized. The expression and activity of transporters like MCT8 and OATP1C1 can vary between different cell types and tissues, contributing to the diverse physiological and pathological effects of thyroid hormone analogs.
Below is a table summarizing key transporters for thyroid hormones and their analogs.
| Transporter | Gene | Primary Substrates | Tissue Distribution (selected) |
| MCT8 | SLC16A2 | T3, T4 | Brain (neurons), Liver, Kidney, Heart |
| OATP1C1 | SLCO1C1 | T4, rT3 | Brain (blood-brain barrier), Testis |
This table provides a simplified overview of transporter characteristics.
Modulation of Gene Expression and Protein Synthesis by Thyroaldehyde Compounds
Thyroaldehyde derivatives, through both non-genomic and potential genomic pathways, can significantly modulate gene expression and, consequently, protein synthesis. The non-genomic actions initiated in the cytoplasm can lead to the activation of transcription factors, which then translocate to the nucleus to regulate target gene expression. nih.gov
The activation of the MAPK signaling pathway by thyroid hormone analogs binding to integrin αvβ3 is a prime example of how a cytoplasmic event can translate into altered gene expression. mdpi.com This pathway can influence the activity of various transcription factors, leading to changes in the transcription of genes involved in cell proliferation, angiogenesis, and apoptosis. mdpi.comnih.gov
Studies with Tetrac have demonstrated its ability to modulate the expression of a wide array of genes in cancer cells. mdpi.com For instance, in medullary thyroid carcinoma cells, Tetrac has been shown to induce the expression of the anti-angiogenic factor thrombospondin 1 and genes involved in apoptosis. In other cancer models, Tetrac has been observed to influence the expression of genes critical for cell survival and invasion. nih.gov
The table below provides examples of genes whose expression has been shown to be modulated by the thyroid hormone analog Tetrac in cancer cell studies.
| Gene | Function | Effect of Tetrac | Cell Type |
| Thrombospondin 1 | Anti-angiogenic factor | Upregulation | Medullary Thyroid Carcinoma |
| Genes involved in apoptosis | Pro-apoptotic factors | Upregulation | Medullary Thyroid Carcinoma |
| Genes related to cell survival | Anti-apoptotic/pro-survival factors | Modulation | Various Cancer Cells |
| Genes related to invasion | Factors promoting cell invasion | Modulation | Various Cancer Cells |
This table summarizes findings from studies on Tetrac and is intended to be illustrative of the potential gene regulatory effects of thyroaldehyde derivatives.
Applications of 3,5,3 ,5 Tetraiodo Thyroaldehyde 13c6 in Tracer Studies and Metabolic Flux Analysis
Principles of Stable Isotope Tracing for Elucidating Metabolic Networks
Stable isotope tracing is a fundamental technique used to track the movement of atoms through metabolic pathways, providing dynamic and quantitative insights into cellular function. nih.govnih.gov The core principle involves introducing a metabolite, or "tracer," enriched with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), into a biological system. youtube.comyoutube.com Because stable isotopes like ¹³C are chemically almost identical to their more abundant, lighter counterparts (e.g., ¹²C), they are processed by enzymes in the same manner. youtube.com This allows the ¹³C-labeled compound to trace the metabolic fate of the natural molecule.
As the ¹³C-labeled tracer, in this case, 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆, is metabolized, the ¹³C atoms are incorporated into downstream products. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can detect the mass shift imparted by the ¹³C atoms. nih.govnih.gov By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in various metabolites, researchers can map active pathways, determine the relative contribution of different substrates to a product, and quantify the rate of metabolic reactions, known as flux. nih.govacs.orgnih.gov This approach enables the unambiguous tracking of atoms through complex and interconnected metabolic networks, revealing a detailed picture of metabolic activity under specific conditions. nih.gov
Design and Implementation of In Vitro Tracer Experiments with 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆
In vitro experiments are essential for studying cellular metabolism in a controlled environment. The use of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ in such systems allows for precise investigation of its metabolic conversion and turnover.
To investigate the metabolism of thyroaldehydes, researchers utilize various thyroid cell culture models. nih.gov Primary cell cultures, derived directly from thyroid tissue, and three-dimensional (3D) culture systems that allow thyrocytes to form follicle-like structures are particularly valuable. nih.govnih.gov These models better simulate the physiological environment and cellular organization of the thyroid gland compared to simple monolayer cultures. nih.gov
In a typical experiment, these cultured cells are incubated with a medium containing 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆. Over a set time course, samples of the cells and the culture medium are collected. youtube.com Metabolites are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled compounds. nih.gov This allows researchers to track the disappearance of the parent ¹³C₆-labeled thyroaldehyde and the appearance of its metabolic derivatives, providing direct insight into the rate of turnover and the identity of downstream products.
Table 1: Illustrative Time-Course Analysis of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ Metabolism in a 3D Thyrocyte Culture
This interactive table presents hypothetical data from an in vitro tracer experiment. The data illustrates the conversion of the labeled thyroaldehyde into a potential downstream metabolite over a 24-hour period.
| Time Point (Hours) | 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ (Relative Abundance) | Labeled Metabolite A (¹³C₆) (Relative Abundance) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.8 |
| 6 | 55.7 | 44.3 |
| 12 | 28.9 | 71.1 |
| 24 | 10.3 | 89.7 |
While cell cultures are useful, they cannot fully replicate the complexity of a whole organ, which includes various cell types and intricate architecture. nih.gov Ex vivo tissue perfusion systems address this limitation by maintaining a surgically resected organ or tissue fragment in a viable state outside the body. nih.govyoutube.com This is achieved by circulating a warm, oxygenated, nutrient-rich solution (perfusate) through the tissue's blood vessels. youtube.com
For studying thyroaldehyde metabolism, a human or animal liver could be used in an ex vivo perfusion circuit, as the liver is a primary site of thyroid hormone metabolism. frontiersin.orgnih.gov 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ would be introduced into the perfusate. Samples of the perfusate can be collected over time to measure the uptake of the tracer by the tissue and the release of its ¹³C-labeled metabolites. This method provides a more systemic view of metabolism, reflecting the integrated function of the entire organ. nih.gov
Quantitative Metabolic Flux Analysis (MFA) Using ¹³C-Labeled Thyroaldehydes
Metabolic Flux Analysis (MFA) is a computational method that provides quantitative measurements of the rates (fluxes) of reactions within a metabolic network. nih.gov When combined with stable isotope tracing, it becomes an exceptionally powerful tool known as ¹³C-MFA. nih.gov
The fundamental concept of MFA is that the pattern of ¹³C labeling in metabolites at a steady state is determined by the fluxes through the metabolic network. nih.gov By measuring the isotopic enrichment in key metabolites after introducing a tracer like 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆, it is possible to calculate the intracellular fluxes that must have produced that specific labeling pattern. nih.gov This moves beyond simply identifying pathways to quantifying their activity.
Executing a ¹³C-MFA requires a combination of experimental data and computational power. The first step is the construction of a stoichiometric model of the relevant metabolic pathways—in this case, those involved in thyroid hormone metabolism. nih.govnih.gov This model is a mathematical representation of all known biochemical reactions, their substrates, and their products.
Experimentally, cells or tissues are cultured with 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ until they reach an isotopic steady state. Metabolites are then extracted, and their mass isotopomer distributions (MIDs) are measured using mass spectrometry. nih.gov This experimental MID data is then fed into a computational algorithm. The algorithm simulates the flow of ¹³C through the network model and adjusts the flux values for each reaction until the predicted MIDs from the model match the experimentally measured MIDs as closely as possible. ntnu.no This fitting process yields a detailed map of metabolic fluxes throughout the network.
Table 2: Hypothetical Metabolic Flux Analysis Results for Thyroaldehyde Pathways
This interactive table shows example flux data derived from a hypothetical ¹³C-MFA experiment using 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆. The values represent the calculated rate of metabolite conversion through key reactions, normalized to the uptake rate of the tracer. A lower relative flux may indicate a potential bottleneck.
| Metabolic Reaction | Pathway | Relative Flux (Normalized Units) |
| Thyroaldehyde Uptake | Transport | 100.0 |
| Deiodination Step 1 | Catabolism | 75.4 |
| Conjugation (Glucuronidation) | Detoxification/Excretion | 24.6 |
| Deiodination Step 2 | Catabolism | 15.2 |
| Oxidative Decarboxylation | Catabolism | 60.2 |
Application in Preclinical In Vivo Models for Dynamic Metabolic Investigations (Excluding Clinical Human Data)
The use of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ in preclinical animal models, such as rodents, is pivotal for elucidating the dynamic flux of this compound through various metabolic pathways without the confounding variables present in human studies. nih.gov Stable isotope tracers are invaluable in such research as they allow for the quantification of metabolic rates and the flow of atoms through interconnected pathways. nih.govnih.gov The ¹³C₆-labeling of the thyroaldehyde's core structure ensures that the carbon skeleton can be tracked, even if the iodine atoms are removed through deiodination, a common step in thyroid hormone metabolism. nih.gov
In a typical preclinical study, animal models would be administered 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆. At various time points, tissue and plasma samples would be collected and analyzed using mass spectrometry. This technique can differentiate between the ¹³C-labeled tracer and the naturally abundant, unlabeled (¹²C) molecules. nih.gov This allows researchers to track the absorption, distribution, metabolism, and excretion of the administered compound with high specificity and sensitivity. ckisotopes.com
Dynamic metabolic investigations using this tracer could focus on several key areas:
Pharmacokinetics and Tissue Distribution: By measuring the concentration of the ¹³C₆-labeled thyroaldehyde and its metabolites in different tissues (e.g., liver, kidney, heart, brain) over time, researchers can determine its bioavailability, volume of distribution, and rates of uptake and clearance in specific organs. nih.gov
Metabolic Clearance Rate: The rate at which the labeled thyroaldehyde is removed from circulation can be precisely calculated, providing insights into how its structure influences its stability and processing in the body.
Impact on Endogenous Pools: These studies can also reveal if the administration of this thyroaldehyde analogue perturbs the endogenous pools of other thyroid hormones and their metabolites, shedding light on potential feedback mechanisms within the hypothalamic-pituitary-thyroid axis. nih.gov
| Parameter | Measurement | Significance |
| Tracer Enrichment | Ratio of ¹³C₆-labeled to ¹²C-endogenous thyroaldehyde in plasma and tissues | Indicates the uptake and distribution of the tracer. |
| Metabolite Identification | Detection of novel mass-to-charge ratio signals corresponding to potential metabolites | Uncovers the metabolic fate of the thyroaldehyde. |
| Flux Rate | Rate of appearance and disappearance of labeled species in different metabolic pools | Quantifies the dynamic movement of the compound through metabolic pathways. |
This table is interactive. Users can sort and filter the data based on the parameters.
These preclinical investigations are fundamental for building a comprehensive understanding of the metabolism of thyroaldehyde derivatives before any consideration for clinical applications.
Elucidating Novel Metabolic Branch Points and Intermediates Using Labeled Thyroaldehydes
A primary application of 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ is the discovery of previously unknown metabolic pathways and intermediates. The metabolism of thyroid hormones is complex, involving deiodination, side-chain oxidation, and conjugation (glucuronidation and sulfation). nih.gov While the major pathways for T₄ and T₃ are characterized, the metabolism of their aldehyde derivatives is less understood.
The stable ¹³C₆ label is crucial for this purpose. As the parent compound is metabolized, the ¹³C₆ signature is retained in the resulting intermediates, allowing them to be identified in a complex mixture of biological molecules. For example, if the thyroaldehyde undergoes deiodination to form triiodothyroaldehyde, the resulting molecule will still contain the ¹³C₆ core and can be detected by mass spectrometry at a specific mass-to-charge ratio.
Potential discoveries using this labeled tracer include:
Identification of Novel Deiodination Products: The sequential removal of iodine atoms is a key step in thyroid hormone activation and inactivation. nih.gov Tracing the ¹³C₆-labeled thyroaldehyde can reveal the specific deiodinases involved and the preferred order of iodine removal for this particular metabolite.
Discovery of Oxidative and Reductive Metabolites: The aldehyde group is chemically reactive and can be oxidized to a carboxylic acid (such as tetraiodothyroacetic acid or TETRAC) or reduced to an alcohol. nih.gov By searching for the corresponding ¹³C₆-labeled products, researchers can confirm the existence and quantify the flux through these oxidative or reductive pathways.
Uncovering Conjugation Pathways: The resulting metabolites can be further conjugated with glucuronic acid or sulfate (B86663) groups to facilitate their excretion. The detection of ¹³C₆-labeled glucuronides or sulfates in bile or urine would provide direct evidence of these conjugation pathways for thyroaldehydes.
| Potential Metabolic Transformation | Expected Labeled Product | Analytical Approach |
| Outer Ring Deiodination | 3,5,3'-Triiodo Thyroaldehyde-¹³C₆ | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Oxidation of Aldehyde | 3,5,3',5'-Tetraiodothyroacetic acid-¹³C₆ (TETRAC-¹³C₆) | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS |
| Glucuronidation | 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆-glucuronide | Tandem Mass Spectrometry (MS/MS) |
This table is interactive. Users can sort and filter the data based on the metabolic transformations.
By providing a clear and unambiguous signal, 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ serves as an invaluable tool to map out the intricate metabolic network of thyroid hormone derivatives, potentially revealing novel bioactive molecules and regulatory control points. nih.govnih.gov
Future Directions in Research on Thyroaldehyde Compounds and Their Isotopic Analogs
Exploration of Undiscovered Thyroaldehyde Metabolites and Their Biological Activities
The full spectrum of thyroid hormone metabolites is likely not yet completely characterized. Fungi, algae, and other microorganisms are known to produce a vast array of secondary metabolites with significant chemical diversity and biological activity. nih.govnih.gov This principle suggests that further exploration of TH metabolic pathways in various tissues could reveal previously unknown thyroaldehyde derivatives.
Future research will likely focus on systematic screening for these novel metabolites in different physiological and pathological states. The investigation into the secondary metabolites of various organisms has revealed compounds with potent activities, including anti-inflammatory and antimicrobial effects. mdpi.com Similarly, newly discovered thyroaldehyde metabolites could possess unique biological activities distinct from their parent hormones. Research could focus on identifying these metabolites and screening them for a wide range of biological effects, such as their impact on cellular signaling, gene expression, and mitochondrial function. mdpi.com The chemical structures of these novel compounds will be elucidated using techniques like NMR, mass spectrometry, and infrared spectroscopy. nih.gov
Table 1: Potential Areas for Discovery of Novel Thyroaldehyde Metabolites
| Source/Condition | Potential Type of Metabolite | Rationale |
|---|---|---|
| Gut Microbiome | Deiodinated or conjugated thyroaldehydes | Microbial enzymes can modify thyroid hormones. |
| Oxidative Stress | Oxidized thyroaldehyde derivatives | High reactive oxygen species can alter chemical structures. |
| Inflammatory States | Nitrated or adducted thyroaldehydes | Inflammatory mediators can react with metabolites. |
Development of Advanced Imaging Techniques with Labeled Thyroaldehydes
Isotopically labeled molecules are crucial for advanced medical imaging. The use of ¹³C₆-labeled 3,5,3',5'-Tetraiodo Thyroaldehyde allows for its detection and quantification in biological systems without the radioactivity associated with iodine isotopes like ¹²⁴I or ¹³¹I. While radioiodine plays a significant role in the imaging and treatment of thyroid cancer, non-radioactive labeled compounds offer alternative methods for metabolic studies. nih.gov
Future advancements could involve the use of techniques like magnetic resonance spectroscopy (MRS) to track the metabolic fate of ¹³C-labeled thyroaldehydes in real-time within living organisms. frontiersin.org MRS can measure the concentration of specific biochemicals, providing insights into metabolic changes associated with disease. frontiersin.org Furthermore, coupling these labeled compounds with other advanced imaging modalities, such as high-resolution vessel wall imaging MRI (VWMRI) or 4D flow MRI, could provide a more comprehensive picture of their distribution and effects on vascular and tissue function. nih.gov These novel imaging methods are continuously improving the understanding of underlying pathophysiology and enhancing diagnostic capabilities. frontiersin.org
Table 2: Advanced Imaging Modalities for Labeled Thyroaldehyde Research
| Imaging Technique | Information Provided | Potential Application for Labeled Thyroaldehydes |
|---|---|---|
| Magnetic Resonance Spectroscopy (MRS) | Biochemical concentrations in tissues. frontiersin.org | Tracing metabolic conversion and tissue accumulation. |
| Positron Emission Tomography (PET) | Functional processes in the body. frontiersin.org | If labeled with a positron-emitter, can map receptor binding. |
| High-Resolution MRI | Detailed anatomical information. nih.gov | Correlating metabolite location with tissue morphology. |
Integration of Multi-Omics Data for Comprehensive Pathway Reconstruction
Understanding the complete biological role of thyroaldehydes requires a systems-level approach. The integration of multiple "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—is superior to single-omics analysis for gaining a mechanistic understanding of molecular responses to chemical exposures. nih.govnih.gov Applying this multi-omics approach to studies involving 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ can help reconstruct the complex metabolic and signaling pathways it influences.
By combining omics data with clinical and histopathological parameters, researchers can achieve a more robust interpretation of the data. nih.gov For instance, changes in the metabolome following administration of labeled thyroaldehyde can be correlated with alterations in gene transcripts (transcriptomics) and protein expression (proteomics) in target tissues like the liver or thyroid. nih.govnih.gov This integrated approach can help identify the enzymes responsible for thyroaldehyde metabolism, the receptors it may interact with, and the downstream signaling cascades it activates or inhibits. Such high-throughput approaches are essential for delineating regulatory pathways. frontiersin.org The U.S. multiomics market is projected to grow significantly, indicating the increasing importance of this approach in biomedical research. grandviewresearch.comgrandviewresearch.com
Computational Modeling and Structure-Activity Relationship (SAR) Studies for Novel Ligand Design
Computational tools are invaluable for predicting the biological activity of molecules and guiding the design of new therapeutic agents. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand how the chemical structure of thyroaldehyde compounds relates to their biological function. researchgate.net These studies use molecular descriptors to build models that can predict the activity of new, unsynthesized compounds. researchgate.net
Molecular docking simulations can be used to predict how thyroaldehydes and their analogs bind to potential protein targets, such as nuclear receptors or enzymes. nih.gov By modeling the interaction between the ligand (thyroaldehyde) and its receptor, researchers can identify key structural features responsible for binding and activity. This information can then be used to design novel ligands with enhanced specificity or potency. Molecular dynamics simulations can further refine these models by showing how the ligand-receptor complex behaves over time, potentially revealing conformational changes that are critical for biological activity. nih.gov
Therapeutic Potential of Modulating Thyroaldehyde Metabolism (Excluding Clinical Human Trials)
Modulating metabolic pathways has emerged as a promising therapeutic strategy for a variety of diseases. nih.gov The metabolism of thyroaldehydes represents a potential target for therapeutic intervention in preclinical models of disease. For example, if a particular thyroaldehyde metabolite is found to have beneficial effects, drugs could be developed to either increase its production by stimulating metabolic enzymes or decrease its breakdown by inhibiting catabolic enzymes. nih.gov
Conversely, if a thyroaldehyde metabolite is implicated in a pathological process, its formation could be selectively blocked. Phytochemicals have been shown to modulate cellular metabolism, offering a potential source for compounds that can influence thyroaldehyde pathways. mdpi.com Research in this area would focus on identifying and characterizing the enzymes involved in thyroaldehyde metabolism and then screening for small molecules that can modulate their activity in cell-based and animal models. nih.gov This approach holds promise for developing novel therapeutic strategies for metabolic disorders. physiology.org
Broadening the Understanding of Thyroid Hormone Action Through Labeled Metabolite Research
The classical view of thyroid hormone action centers on T3 binding to nuclear receptors and regulating gene expression. jci.orgoup.com However, it is increasingly recognized that thyroid hormone signaling is far more complex, involving tissue-specific activation of T4 to T3, non-genomic effects, and interactions with other signaling pathways. jci.orgmdpi.com Research using labeled metabolites like 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ can provide a deeper understanding of these alternative pathways.
By tracing the journey of labeled thyroaldehydes through the body and within cells, scientists can identify their specific targets and mechanisms of action. This could reveal that some effects previously attributed to T3 or T4 are actually mediated by their metabolites. clevelandclinic.org This knowledge is crucial for understanding conditions like thyroid hormone resistance, where signaling is impaired despite normal or elevated hormone levels. mdpi.com Ultimately, a more complete picture of the roles of all thyroid hormone metabolites, including thyroaldehydes, will refine our understanding of thyroid physiology and its role in development, metabolism, and disease. physiology.orgoup.com
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| 3,5,3',5'-Tetraiodo Thyroaldehyde-¹³C₆ | - |
| Thyroxine | T4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
